N3-(1-adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
N3-(1-adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives.
Preparation Methods
The synthesis of N3-(1-adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide involves several steps. One common method includes the alkylation of 1-adamantyl chloride with a suitable quinoline derivative under the presence of a Lewis acid . The reaction conditions typically involve heating the reactants in an inert solvent such as dichloromethane or toluene. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
N3-(1-adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N3-(1-adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N3-(1-adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The quinoline ring interacts with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
N3-(1-adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide can be compared with other similar compounds, such as:
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): Both compounds share the adamantane moiety, but differ in their core structures, leading to variations in their biological activities.
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Similar to APICA, this compound also contains the adamantane moiety but has an indazole core, resulting in different pharmacological properties.
This compound stands out due to its unique combination of the adamantane and quinoline structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H32N2O2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-oxo-1-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C25H32N2O2/c1-2-3-6-9-27-16-21(23(28)20-7-4-5-8-22(20)27)24(29)26-25-13-17-10-18(14-25)12-19(11-17)15-25/h4-5,7-8,16-19H,2-3,6,9-15H2,1H3,(H,26,29) |
InChI Key |
SFLXJKGPTRJZDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=CC=CC=C21)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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